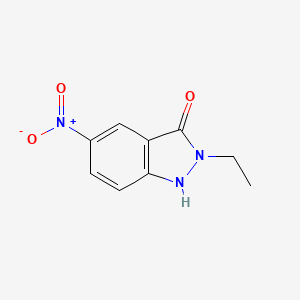
2-Ethyl-5-nitro-1H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-nitro-1H-indazol-3-one is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The compound features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring, with an ethyl group at the second position, a nitro group at the fifth position, and a keto group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitro-1H-indazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylbenzaldehyde and 2-nitrobenzaldehyde.
Formation of Hydrazone: The aldehydes react with hydrazine hydrate to form the corresponding hydrazones.
Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst, such as copper(II) acetate, under an oxygen atmosphere to form the indazole ring.
Oxidation: The resulting indazole derivative is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts like copper or silver to facilitate the cyclization process.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-nitro-1H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Copper(II) acetate, silver nitrate.
Major Products Formed
Reduction: 2-Ethyl-5-amino-1H-indazol-3-one.
Substitution: Various alkyl or aryl-substituted indazole derivatives.
Oxidation: Compounds with additional keto or carboxyl groups.
Scientific Research Applications
2-Ethyl-5-nitro-1H-indazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-nitro-1H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows it to bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-indazol-3-one: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-6-nitro-1H-indazol-3-one: Nitro group at the sixth position instead of the fifth.
2-Ethyl-5-amino-1H-indazol-3-one: Amino group instead of a nitro group.
Uniqueness
2-Ethyl-5-nitro-1H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a nitro group at specific positions on the indazole ring enhances its reactivity and potential for diverse applications in medicinal and material sciences.
Properties
IUPAC Name |
2-ethyl-5-nitro-1H-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10-11/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUXGAFERALQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














